Ethyl (2R,3R)-2-amino-3-hydroxy-4-methylpentanoate
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Overview
Description
Ethyl (2R,3R)-2-amino-3-hydroxy-4-methylpentanoate is a chiral amino acid ester. This compound is notable for its stereochemistry, having two chiral centers at the second and third carbon atoms, which gives it specific (2R,3R) configuration. It is a derivative of leucine, an essential amino acid, and is used in various chemical and biological applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2R,3R)-2-amino-3-hydroxy-4-methylpentanoate typically involves the following steps:
Starting Material: The synthesis begins with the appropriate chiral starting material, such as ®-2-amino-3-hydroxy-4-methylpentanoic acid.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid to form the ethyl ester.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound with high enantiomeric purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Enzymatic Resolution: Using enzymes to selectively esterify or hydrolyze one enantiomer from a racemic mixture.
Chiral Synthesis: Employing chiral catalysts or auxiliaries to ensure the formation of the desired stereoisomer.
Fermentation: Utilizing genetically modified microorganisms to produce the compound from simple precursors.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R,3R)-2-amino-3-hydroxy-4-methylpentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products
Oxidation: Ethyl (2R,3R)-2-amino-3-oxo-4-methylpentanoate.
Reduction: Ethyl (2R,3R)-2-amino-3-hydroxy-4-methylpentanol.
Substitution: Various amides depending on the acylating agent used.
Scientific Research Applications
Ethyl (2R,3R)-2-amino-3-hydroxy-4-methylpentanoate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of chiral catalysts and as an intermediate in the synthesis of fine chemicals.
Mechanism of Action
The mechanism by which Ethyl (2R,3R)-2-amino-3-hydroxy-4-methylpentanoate exerts its effects involves:
Molecular Targets: It interacts with enzymes and receptors specific to amino acids and their derivatives.
Pathways: Participates in metabolic pathways related to amino acid synthesis and degradation.
Effects: Modulates enzyme activity and influences cellular processes through its interactions with biological molecules.
Comparison with Similar Compounds
Ethyl (2R,3R)-2-amino-3-hydroxy-4-methylpentanoate can be compared with other similar compounds such as:
Ethyl (2S,3S)-2-amino-3-hydroxy-4-methylpentanoate: The enantiomer with opposite stereochemistry.
Ethyl (2R,3S)-2-amino-3-hydroxy-4-methylpentanoate: A diastereomer with different spatial arrangement.
Leucine Ethyl Ester: Lacks the hydroxyl group, making it less versatile in chemical reactions.
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs.
Biological Activity
Ethyl (2R,3R)-2-amino-3-hydroxy-4-methylpentanoate is a chiral amino acid ester that has garnered attention in various scientific fields due to its significant biological activity. This compound is a derivative of leucine and features a unique stereochemistry characterized by two chiral centers at the second and third carbon atoms, resulting in the (2R,3R) configuration. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
This compound interacts with various enzymes and receptors specific to amino acids and their derivatives. Its mechanism involves modulation of enzyme activity and participation in metabolic pathways related to amino acid synthesis and degradation. The compound's interactions can influence cellular processes significantly, making it a valuable subject for further research in biochemical applications.
Key Mechanisms:
- Enzyme Interaction : It has been shown to enhance enzyme activities involved in amino acid metabolism.
- Transporter Activity : The compound may interact with L-type amino acid transporters (LATs), which are crucial for transporting essential amino acids across cellular membranes .
- Metabolic Pathways : It participates in various metabolic pathways, influencing both anabolic and catabolic processes related to amino acids.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antioxidant Properties : The compound may possess antioxidant capabilities, contributing to cellular protection against oxidative stress.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects, possibly through modulation of neurotransmitter levels or receptor interactions.
- Therapeutic Potential : Investigated for its role as a precursor in drug synthesis, it shows promise in developing therapeutics targeting metabolic disorders.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other related compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Ethyl (2S,3S)-2-amino-3-hydroxy-4-methylpentanoate | Stereoisomer with different chiral centers | Different biological activity profile |
Ethyl 2-hydroxy-4-methylpentanoate | Lacks amino group; simpler structure | Primarily used as a flavoring agent |
Ethyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate | Contains phenyl group; different functional properties | Potential use in pharmaceuticals due to phenolic nature |
Case Studies
- Study on Enzyme Interaction : A study evaluating the interaction of this compound with L-type amino acid transporter 1 (LAT1) demonstrated its ability to enhance the efflux of radiolabeled substrates from cells. This suggests its potential role in modulating amino acid transport across the blood-brain barrier .
- Therapeutic Applications : Research has indicated that this compound could serve as a precursor for synthesizing drugs aimed at treating metabolic disorders. Its structural similarity to leucine suggests that it might mimic or enhance the effects of this essential amino acid in therapeutic contexts .
Properties
Molecular Formula |
C8H17NO3 |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
ethyl (2R,3R)-2-amino-3-hydroxy-4-methylpentanoate |
InChI |
InChI=1S/C8H17NO3/c1-4-12-8(11)6(9)7(10)5(2)3/h5-7,10H,4,9H2,1-3H3/t6-,7-/m1/s1 |
InChI Key |
BYLXGUDHALHYSB-RNFRBKRXSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]([C@@H](C(C)C)O)N |
Canonical SMILES |
CCOC(=O)C(C(C(C)C)O)N |
Origin of Product |
United States |
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